molecular formula C22H26N2O B5578223 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5578223
M. Wt: 334.5 g/mol
InChI Key: QPCBLTHMISNXPP-UHFFFAOYSA-N
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Description

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with a phenoxy group and an isopropyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of 5-methyl-2-(propan-2-yl)phenol with appropriate reagents to introduce the phenoxy groupThe final step involves the addition of the 2-methylprop-2-en-1-yl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(propan-2-yl)phenol
  • 2-METHOXY-5-(4-(6-METHYL-BENZOTHIAZOL-2-YL)-PHENYLIMINO)-METHYL)-PHENOL
  • 4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Uniqueness

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both phenoxy and benzodiazole moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-15(2)13-24-20-9-7-6-8-19(20)23-22(24)14-25-21-12-17(5)10-11-18(21)16(3)4/h6-12,16H,1,13-14H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCBLTHMISNXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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